molecular formula C14H15NOS B8200736 (S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8200736
M. Wt: 245.34 g/mol
InChI Key: OTGHXNJERRFHMD-LLVKDONJSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 541549-94-4) is a chiral oxazoline ligand of high value in medicinal chemistry and asymmetric synthesis. Its molecular formula is C14H15NOS, with a molecular weight of 245.34 g/mol . This compound serves as a key chiral intermediate and ligand in the development of enantiomerically pure pharmaceuticals, where its oxazoline ring and benzo[b]thiophene moiety contribute to selective binding with biological targets . Recent research on structurally similar 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives has demonstrated excellent broad-spectrum antifungal activity against pathogens including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigates, indicating the therapeutic potential of this chemical scaffold . In synthetic chemistry, chiral oxazolines like this are renowned for their ability to direct stereoselective transformations, such as asymmetric Wittig rearrangements, making them powerful tools for constructing complex molecules . This product is intended for research purposes such as chemical synthesis, drug development, and analytical evaluation. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHXNJERRFHMD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₅N₃OS
  • CAS Number : 541549-94-4
  • Purity : Typically available at 97% purity .

Biological Activity Overview

Research into the biological activities of this compound has yielded varied results. The following sections summarize key findings from studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Antimicrobial activity is crucial for evaluating potential therapeutic applications. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Concentration (mM)
Staphylococcus aureus88
Escherichia coli77
Bacillus subtilis98
S. epidermidis610.5

The results indicated moderate activity against Staphylococcus aureus and Bacillus subtilis but limited efficacy against Escherichia coli and S. epidermidis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects on several cancer cell lines, including leukemia and solid tumors.

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of the compound on human CD4(+) lymphocytes, revealing a concentration-dependent inhibition of cell growth.
    • The compound demonstrated a CC(50) value ranging from 4 to 9 µM against leukemia cell lines, indicating significant cytotoxicity .
  • Selectivity Towards Cancer Cells :
    • Some derivatives showed selectivity for cancer cells over normal cells, suggesting potential as an anticancer agent. This selectivity is vital for minimizing side effects in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Variations in substituents on the oxazole ring and benzo[b]thiophene moiety can significantly influence activity.

Key Findings:

  • Compounds with electron-donating groups exhibited enhanced activity against certain cancer lines.
  • Modifications to the phenyl ring were shown to affect both antimicrobial and anticancer properties, emphasizing the importance of specific functional groups .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds within the same chemical class:

  • Study on Benzothiazole Derivatives :
    • Investigated a series of benzothiazole derivatives that inhibited leukemia cell lines effectively, suggesting a broader class effect that may extend to oxazole derivatives like this compound .
  • Antiviral Activity Evaluation :
    • Although primarily focused on other derivatives, research indicated that modifications in similar structures could lead to antiviral properties against HIV and hepatitis viruses, which may inform future studies on this compound .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole has shown significant promise in pharmacological contexts:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits substantial antibacterial and antifungal properties. Its structural characteristics allow for effective interaction with microbial targets, which can be further explored for developing new antimicrobial agents.
  • Antitubercular Properties : Research has demonstrated that derivatives of benzo[b]thiophene, including this compound, have potential against Mycobacterium tuberculosis. Molecular docking studies suggest that it may inhibit key enzymes involved in the pathogen's metabolism, establishing a structural basis for its efficacy against tuberculosis .
  • Neuroprotective Effects : There is growing interest in the compound's ability to act as a multi-target-directed ligand for neurodegenerative diseases. Studies have evaluated its inhibitory potency against monoamine oxidase enzymes, which are implicated in neurodegenerative disorders .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its unique functional groups:

  • Versatile Building Block : The presence of the oxazole ring allows for various chemical transformations. It can be used to synthesize other complex molecules through reactions such as nucleophilic substitutions and cyclizations .
  • Chiral Synthesis : As a chiral compound, it is valuable in asymmetric synthesis processes where enantiomerically pure compounds are required. Its isopropyl group enhances lipophilicity, influencing its reactivity and interaction with biological systems .

Material Science Applications

Recent advancements have explored the use of this compound in material science:

  • Organic Semiconductors : The compound's derivatives have been investigated as potential organic semiconductors for applications in organic field-effect transistors (OFETs). Its solution-processable nature makes it suitable for electronic applications .

Case Study 1: Antitubercular Activity

A study focused on the synthesis of various benzo[b]thiophene derivatives revealed that this compound exhibited promising antitubercular activity when tested against Mycobacterium tuberculosis H37Ra. Molecular docking indicated its binding affinity to DprE1 enzyme, crucial for the pathogen’s survival.

Case Study 2: Neuroprotective Potential

In vitro assays demonstrated that this compound showed significant inhibition of monoamine oxidase B activity. This suggests a potential therapeutic role in treating neurodegenerative diseases complicated by depression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Antifungal 4,5-Dihydrooxazole Derivatives

A 2022 study synthesized 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives (e.g., A30–A34) as broad-spectrum antifungal agents. Key findings include:

  • Activity against Candida albicans : MIC values of 0.03–0.5 μg/mL, surpassing fluconazole (MIC = 1 μg/mL).
  • Metabolic Stability : Compounds A31 and A33 exhibited half-lives of 80.5 min and 69.4 min in human liver microsomes, indicating robust metabolic resistance .
  • CYP Inhibition : Minimal inhibition of CYP3A4 and CYP2D6, reducing drug-drug interaction risks .

Comparison with (S)-4-isopropyl variant :

  • The isopropyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenyl substituents in A30–A33. However, phenyl derivatives show superior antifungal potency, suggesting that bulkier aromatic groups improve target (e.g., CYP51) binding .
Table 1: Antifungal Activity and Pharmacokinetic Profiles
Compound MIC (C. albicans, μg/mL) Metabolic Half-Life (min) CYP Inhibition
(S)-4-isopropyl variant Data not reported Likely comparable* Low
A31 (4-phenyl) 0.03 80.5 Negligible
Fluconazole 1.0 N/A High

*Inferred from structural similarity to A31/A33 .

Benzothiophene Acrylonitrile Anticancer Analogues

Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit potent anticancer activity:

  • GI50 Values : <10 nM against 60 human cancer cell lines.
  • Overcoming Drug Resistance : These compounds evade P-glycoprotein (P-gp)-mediated efflux, a common resistance mechanism in tumors .

Structural Divergence :

  • The acrylonitrile moiety in analogues 31–33 replaces the dihydrooxazole ring, enabling π-π stacking with cellular targets. This difference likely shifts the mechanism from antifungal (CYP51 inhibition) to microtubule disruption (anticancer) .
Table 2: Substituent Impact on Physicochemical Properties
Substituent Lipophilicity (LogP)* Metabolic Stability Solubility
4-isopropyl (S) Moderate (~3.5) High Moderate
4-phenyl High (~4.2) Moderate Low
4-tert-butyl Very high (~4.8) Very High Very Low

*Estimated using fragment-based methods .

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., diastereotopic protons in the oxazole ring) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ at m/z 274.0932 for C15_{15}H15_{15}NOS) .
  • IR spectroscopy : Detects C=N (1630–1680 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) stretches .
  • Single-crystal X-ray diffraction : Validates spatial arrangement and bond lengths .

How can computational methods aid in predicting the compound's reactivity?

Q. Advanced

  • DFT calculations : Model transition states for stereoselective cyclization (e.g., B3LYP/6-31G(d) level) to predict activation barriers .
  • Molecular docking : Screens interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking with benzo[b]thiophene) to guide crystal engineering .

What strategies address low yields in stereoselective synthesis?

Q. Advanced

  • Chiral auxiliaries : Temporarily fix stereochemistry during ring closure (e.g., Evans oxazolidinones) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 48 hr reflux) while maintaining enantiopurity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Test Wilkinson’s catalyst (RhCl(PPh3_3)3_3) for intramolecular C–H activation, as used in analogous dihydrooxazole syntheses .

How to resolve contradictions in spectroscopic data?

Q. Advanced

  • Multi-technique corroboration : Cross-validate NMR (e.g., unexpected splitting in 1H^1H-NMR) with X-ray data to distinguish between structural isomers .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility (e.g., hindered rotation in the oxazole ring) .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-enriched precursors clarify ambiguous coupling patterns .
  • Theoretical NMR prediction : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

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